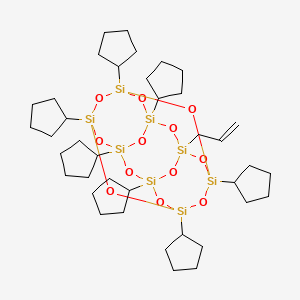

PSS-Allyl-Heptacyclopentyl substituted

Description

Properties

IUPAC Name |

1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWQPIMCUOEXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402493 | |

| Record name | PSS-Allyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205131-81-3 | |

| Record name | PSS-Allyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Pss Allyl Heptacyclopentyl Substituted Analogues

General Synthetic Routes for Allyl-Functionalized Silsesquioxanes

The introduction of allyl groups onto a polyhedral oligomeric silsesquioxane (POSS) framework is a critical first step in producing versatile molecular precursors. These allyl functionalities provide a reactive handle for a multitude of subsequent chemical modifications. nih.gov The primary methods for synthesizing allyl-functionalized silsesquioxanes fall into two main categories:

Hydrolytic Condensation of Allyl-alkoxysilanes: This "bottom-up" approach involves the hydrolysis and condensation of trifunctional monomers, such as allyltrimethoxysilane (B1265876) or allyl-trichlorosilane. This reaction is typically performed under specific conditions of solvent, pH, and concentration to favor the formation of the desired cage structure, most commonly the cubic T8 structure (Allyl)₈Si₈O₁₂. While this method can produce fully functionalized cages, achieving monosubstitution requires carefully controlled stoichiometric reactions or the use of co-condensation with another silane (B1218182).

Corner-Capping of Incompletely Condensed Silsesquioxanes: A more precise method for producing mono-allyl functionalized POSS involves the use of an incompletely condensed silsesquioxane precursor, often a trisilanol. iipseries.org These open-cage structures, such as R₇Si₇O₉(OH)₃ (where R is a non-reactive organic group), possess three hydroxyl groups on one face of the partial cage. nih.gov This trisilanol can then be "capped" by reacting it with a suitable trifunctional allyl-silane, like allyl-trichlorosilane, in the presence of a base to yield the desired mono-allyl-heptasubstituted POSS molecule. This route offers excellent control over the degree of functionalization, ensuring only one allyl group is present on the final cage. Bifunctional POSS derivatives with allyl groups can also be synthesized through condensation and hydrosilylation processes. nih.gov

Strategies for Incorporating Heptacyclopentyl Moieties onto the Silsesquioxane Cage

The synthesis of a silsesquioxane cage predominantly substituted with cyclopentyl groups is achieved through the hydrolytic polycondensation of cyclopentyltrichlorosilane or cyclopentyltrialkoxysilane. mdpi.com For the specific purpose of creating a PSS-Allyl-Heptacyclopentyl substituted analogue, the goal is not to form a completely condensed, inert octacyclopentylsilsesquioxane, but rather to generate the key precursor: heptacyclopentylsilsesquioxane trisilanol, (c-C₅H₉)₇Si₇O₉(OH)₃.

The hydrolytic polycondensation of cyclopentyltrichlorosilane can be controlled to yield this incompletely condensed trisilanol as the main product. iipseries.org This molecule is a critical intermediate, providing a reactive platform with three Si-OH groups. These hydroxyl groups can then react with an allyl-containing silane, such as allyl-trichlorosilane, in a "corner capping" reaction. This selectively forms the final, closed-cage structure where seven vertices are occupied by cyclopentyl groups and the eighth is functionalized with the reactive allyl group. This step-wise approach ensures the precise architecture required for subsequent derivatization. nih.gov

Precision Functionalization via Olefin Metathesis (CM, ROMP) and Hydrosilylation

The allyl group on the silsesquioxane cage is not merely a placeholder; it is a versatile functional handle for precise post-synthetic modifications. nih.govbeilstein-journals.org Among the most powerful techniques for this are olefin metathesis and hydrosilylation, which allow for the covalent attachment of a wide range of molecular structures and the integration of the POSS cage into larger polymeric systems. nih.govnih.gov

Ruthenium-Catalyzed Cross-Metathesis Reactions for Tailored Derivatives

Cross-metathesis (CM) is a highly efficient catalytic reaction that reorganizes carbon-carbon double bonds between two different olefins. mdpi.comacs.org In the context of allyl-POSS, CM allows for the modification of the allyl group to introduce new functionalities with high precision. beilstein-journals.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are most commonly employed due to their functional group tolerance and high activity. mdpi.comnih.govrsc.org

Research has demonstrated that mono-vinyl or allyl-substituted POSS can undergo highly efficient CM with various olefins, including styrenes and other vinyl derivatives, in the presence of ruthenium catalysts. beilstein-journals.org The scope of this transformation has been explored extensively, showing that even with challenging, sterically demanding partners like steroid derivatives, the reaction can proceed efficiently. mdpi.comnih.gov Studies have identified that nitro-activated ruthenium catalysts can be optimal for these transformations, sometimes providing higher yields compared to standard second-generation Hoveyda-Grubbs catalysts. nih.govresearchgate.net This methodology provides a direct route to creating novel hybrid molecules where a specific organic moiety is tethered to the inorganic POSS core. researchgate.net

| POSS Substrate | Alkene Partner | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| Allyl-POSS | Androsterone derivative | Hov-II (2 mol%) | Toluene, 100°C | 69 | nih.gov |

| Allyl-POSS | Androsterone derivative | Nitro-Grela (2 mol%) | Toluene, 100°C | 72 | nih.gov |

| Allyl-POSS | Pregnenolone derivative | Hov-II (0.5 mol%) | DCM, reflux | 36 | researchgate.net |

| Allyl-POSS | Pregnenolone derivative | Nitro-Grela (2 mol%) | DCM, reflux, 24h | 69 | researchgate.net |

| Octavinyl-POSS | Styrene (B11656) | Grubbs II | Not specified | High | nih.gov |

| Octavinyl-POSS | 1-Hexene | Grubbs II | Not specified | Effective | nih.gov |

Hydrosilylation as a Pathway for Covalent Integration into Polymeric Systems

Hydrosilylation is a fundamental reaction in silicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the C=C bond of the allyl group. researchgate.netnih.gov This reaction, typically catalyzed by platinum complexes like Karstedt's or Speier's catalyst, is a primary method for covalently incorporating POSS molecules into polymeric matrices or for grafting other silicon-containing moieties onto the cage. nih.govresearchgate.netnih.gov

The hydrosilylation of allyl-functionalized POSS with molecules containing Si-H groups, such as hydrosiloxanes or hydridosilsesquioxanes (e.g., H₈Si₈O₁₂), leads to the formation of stable silicon-carbon linkages. researchgate.netmdpi.com This strategy is widely used to create hybrid polymers and nanocomposites with enhanced thermal stability, mechanical properties, and high glass-transition temperatures. nih.govpsu.edu For instance, the reaction between an allyl-functionalized POSS and a silicone polymer containing Si-H groups results in a cross-linked network, effectively integrating the POSS nano-reinforcement into the material. nih.gov Similarly, reacting mono-allyl POSS with small silane molecules can be used to introduce other functionalities, such as alkoxysilyl groups, which can then undergo sol-gel processing. rsc.org

| Allyl-POSS Derivative | Hydrosilylating Agent | Catalyst | Product/Application | Reference |

| (T-ClPr)₈ | Allyldimethylamine | Karstedt's catalyst | Tertiaryamino-functionalized POSS | wikipedia.org |

| Octa(dimethylsiloxy)silsesquioxane (Q₈M₈) | Allyl-functionalized terfluorene | Platinum catalyst | Octakis(terfluorene)silsesquioxane | nih.govmdpi.com |

| 3,13-dihydrooctaphenyl B-POSS | Allyl glycidyl (B131873) ether | Not specified | 3,13-Diglycidyloxypropyloctaphenyl B-POSS | nih.gov |

| Trivinyl-substituted open-cage POSS | Phenylsilanes | Platinum and Rhodium catalysts | Multifunctionalized open-cage silsesquioxanes | nih.gov |

| Vinyl-terminated Benzoxazine (BZ) | POSS (with Si-H) | Not specified | BZ-POSS-1 for polybenzoxazine nanocomposites | mdpi.com |

Post-Synthetic Modification Approaches on the Allyl Functionality

Beyond metathesis and hydrosilylation, the allyl group on the silsesquioxane cage is amenable to a variety of other post-synthetic modification reactions, further expanding its utility as a chemical platform. nih.govnih.gov These transformations allow for the introduction of a diverse range of chemical functionalities, enabling the fine-tuning of the final material's properties.

One of the most prominent methods is the thiol-ene reaction , a "click" chemistry process where a thiol (R-SH) adds across the allyl double bond. nih.gov This reaction can be initiated either by UV light or thermally with a radical initiator and is known for its high efficiency, rapid reaction rates, and tolerance of various functional groups. mdpi.com This makes it an ideal pathway for attaching biomolecules, polymers, or other functional moieties to the POSS cage under mild conditions.

Other potential modifications of the allyl group include:

Epoxidation: The double bond can be converted to an epoxide ring, which is a highly reactive intermediate for subsequent ring-opening reactions with nucleophiles like amines or alcohols.

Hydroboration-Oxidation: This two-step process converts the allyl group into a primary alcohol, providing a hydroxyl functionality for further esterification or etherification reactions.

Heck Coupling: While less common for allyl groups compared to vinyl groups, under certain conditions, palladium-catalyzed coupling reactions can be used to form new C-C bonds. rsc.org

Diels-Alder Reaction: If the allyl group is modified to a conjugated diene, it can participate in Diels-Alder cycloadditions, a powerful tool for building complex cyclic structures. nih.gov

These varied post-synthetic modification strategies underscore the versatility of the allyl group, making allyl-heptacyclopentyl-POSS a highly valuable and adaptable building block for the rational design of advanced functional materials. iipseries.orgnih.gov

Advanced Spectroscopic and Morphological Characterization of Pss Allyl Heptacyclopentyl Substituted Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Monomer Content Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural verification of PSS-Allyl-Heptacyclopentyl substituted monomers and for analyzing their incorporation into polymeric systems. Through ¹H, ¹³C, and ²⁹Si NMR, a comprehensive understanding of the molecular architecture can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For this compound, characteristic signals corresponding to the allyl and cyclopentyl groups are observed. The protons of the seven cyclopentyl groups typically appear as a series of broad multiplets in the range of δ 0.9-1.8 ppm. The allyl group exhibits distinct signals: the methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂-) are expected around δ 1.6-1.8 ppm, while the vinylic protons (CH₂=CH-) resonate further downfield, typically between δ 4.8 and 6.0 ppm. researchgate.net The integration of these signals allows for the confirmation of the ratio of allyl to cyclopentyl groups, verifying the monomer's purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation by resolving the carbon skeleton. For a closely related analogue, aminopropyl heptacyclopentyl POSS, the cyclopentyl carbons appear at approximately δ 22.7, 26.9, and 27.2 ppm. researchgate.net Similar shifts are expected for the cyclopentyl groups in the allyl-substituted version. The carbons of the allyl group would present unique signals, typically with the C=C carbons appearing in the δ 114-140 ppm region and the Si-CH₂ carbon at a more upfield position. organicchemistrydata.org

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly crucial for characterizing the inorganic core of the POSS cage. For a fully condensed T₈ cage structure like that of this compound, where one silicon atom is bonded to the allyl group and the other seven to cyclopentyl groups, two distinct resonance signals are anticipated in the approximate range of δ -65 to -70 ppm. The silicon atom attached to the allyl group will have a slightly different chemical shift compared to the seven silicon atoms attached to the cyclopentyl groups, confirming the monosubstituted nature of the cage.

Table 1: Representative NMR Data for Heptacyclopentyl POSS Derivatives

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Cyclopentyl (–CH, –CH₂) | 0.9 - 1.8 |

| Allyl (Si–CH₂) | 1.6 - 1.8 | |

| Allyl (CH₂=CH–) | 4.8 - 6.0 | |

| ¹³C | Cyclopentyl (–CH, –CH₂) | 22.0 - 28.0 |

| Allyl (Si–CH₂) | ~20 | |

| Allyl (CH₂=) | ~114 | |

| Allyl (=CH–) | ~135 | |

| ²⁹Si | Si-Cyclopentyl | -67 to -69 |

| Si-Allyl | -66 to -68 |

Note: Data is inferred from spectra of analogous heptacyclopentyl POSS compounds and general chemical shift ranges for allyl groups.

X-ray Scattering Techniques for Nanostructure, Dispersion, and Phase Behavior Analysis

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD), are powerful methods for investigating the nanostructure, dispersion, and crystalline nature of this compound materials, particularly within polymer composites.

SAXS is employed to probe structural features on the nanometer scale, making it ideal for characterizing the dispersion of POSS cages within a polymer matrix. In hybrid materials containing this compound, SAXS patterns can reveal whether the POSS molecules are molecularly dispersed, forming small aggregates, or existing in larger clusters. For well-dispersed systems, the scattering profile may show a correlation peak, often referred to as the "POSS-POSS correlation peak," which corresponds to the average distance between the inorganic cages. The position of this peak provides quantitative information about the degree of dispersion. Studies on various POSS-polymer systems have shown that the compatibility between the POSS organic substituents and the polymer matrix is critical for achieving fine dispersion. acs.org

WAXD provides insights into the crystalline structure of materials. Pure this compound, like many POSS compounds, is a crystalline solid at room temperature and its WAXD pattern would exhibit sharp diffraction peaks corresponding to its specific crystal lattice. When incorporated into a polymer, WAXD can be used to assess the effect of the POSS on the polymer's crystallinity. In some cases, POSS can act as a nucleating agent, promoting crystallization of the polymer matrix. Conversely, the presence of POSS can also disrupt the polymer's crystalline order. The persistence or absence of the characteristic POSS diffraction peaks in the composite's WAXD pattern indicates whether the POSS molecules have dissolved amorphously within the polymer or have phase-separated into crystalline domains. acs.org

Table 2: Typical X-ray Scattering Analysis of POSS-Polymer Nanocomposites

| Technique | Information Obtained | Typical Observations for PSS-Allyl-Heptacyclopentyl Systems |

|---|---|---|

| SAXS | Nanoscale dispersion, aggregation state, inter-particle distance. | A correlation peak indicating the average distance between POSS cages. The peak position and intensity depend on POSS concentration and compatibility with the polymer. |

| WAXD | Crystalline structure of POSS, effect on polymer crystallinity. | Sharp peaks for crystalline POSS domains. Changes in the polymer's diffraction pattern may indicate nucleation or disruption of crystalline order. |

Electron Microscopy for Hybrid Material Microstructure and Homogeneity (e.g., TEM, SEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visual evidence of the microstructure and homogeneity of hybrid materials containing this compound.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging that can visualize the individual POSS cages, which are typically 1-3 nm in diameter. In polymer nanocomposites, TEM images can definitively show the state of POSS dispersion. Well-dispersed systems will show the dark, silicon-rich POSS cores distributed uniformly throughout the lighter polymer matrix. In cases of poor compatibility, TEM can reveal the formation of POSS aggregates or larger phase-separated domains.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and fracture surfaces of the hybrid materials. While individual POSS molecules are too small to be resolved by SEM, this technique is highly effective at identifying larger-scale agglomerates, which can appear as distinct particles on the micrometer scale on fracture surfaces. Energy-dispersive X-ray spectroscopy (EDS) mapping in conjunction with SEM can be used to map the silicon distribution, providing further evidence of the homogeneity of POSS dispersion.

Vibrational Spectroscopy for Chemical Bonding and Intermolecular Interactions (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to confirm the chemical structure of this compound and to probe intermolecular interactions within hybrid materials.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. A strong, broad peak around 1100 cm⁻¹ is indicative of the asymmetric Si-O-Si stretching of the inorganic cage. The presence of the cyclopentyl groups is confirmed by C-H stretching vibrations just below 3000 cm⁻¹. The allyl group gives rise to specific peaks, including C=C stretching around 1640 cm⁻¹ and =C-H stretching above 3000 cm⁻¹. researchgate.net When the monomer is polymerized, the disappearance or reduction in intensity of the allyl peaks can be monitored by FTIR.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Si-O-Si cage vibrations are also observable in the Raman spectrum. Raman is often more sensitive to the non-polar C=C bond of the allyl group, making it a useful tool for studying polymerization reactions involving this functional group. Changes in the Raman spectra of a polymer upon addition of this compound can also indicate interactions between the POSS molecules and the polymer chains.

Table 3: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| ~3080 | =C-H stretch (Allyl) | FTIR, Raman |

| 2850-2960 | C-H stretch (Cyclopentyl) | FTIR, Raman |

| ~1640 | C=C stretch (Allyl) | FTIR, Raman |

| ~1100 | Asymmetric Si-O-Si stretch (Cage) | FTIR |

| ~500-600 | Symmetric Si-O-Si stretch (Cage) | Raman |

Note: Wavenumbers are approximate and can vary based on the specific chemical environment.

Rheological Studies of this compound Hybrid Polymer Systems

Rheological studies are essential for understanding the processing characteristics and the final mechanical properties of hybrid polymer systems containing this compound. The viscosity, storage modulus (G'), and loss modulus (G'') are key parameters that are measured.

The incorporation of POSS nanoparticles into a polymer melt can significantly alter its rheological behavior. At low concentrations, well-dispersed this compound molecules may act as a plasticizer, reducing the viscosity of the polymer melt. However, at higher concentrations or in systems where POSS aggregates, a significant increase in viscosity is often observed due to filler-filler and polymer-filler interactions. In cross-linked systems, rheology can be used to monitor the curing process, with the gel point being identified by the crossover of the storage and loss moduli (G' = G''). The final storage modulus of the cured material provides an indication of its stiffness and cross-link density, which is often enhanced by the reinforcing effect of the rigid POSS cages.

Polymerization and Copolymerization Pathways Involving Pss Allyl Heptacyclopentyl Substituted

Free Radical Polymerization and Copolymerization Mechanisms

Free radical polymerization of allyl monomers like PSS-Allyl-Heptacyclopentyl substituted is characteristically challenging. Unlike vinyl monomers, allyl compounds tend to polymerize slowly and often yield polymers with low molecular weights. This behavior is primarily attributed to degradative chain transfer to the monomer. In this process, a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable allyl radical that is slow to re-initiate a new polymer chain.

For allyl ethers, a radical-mediated cyclization (RMC) has been proposed as an alternative to the conventional free-radical addition mechanism. capes.gov.brnih.gov This mechanism involves three key steps:

Hydrogen Abstraction: A radical abstracts an allylic hydrogen from the monomer, creating a stabilized allyl ether radical. capes.gov.brnih.gov

Cyclization: This radical then reacts with the double bond of a second monomer molecule to form a five-membered ring radical. capes.gov.brnih.gov

Chain Propagation: The newly formed ring radical abstracts a hydrogen from a third monomer molecule, propagating the chain. capes.gov.brnih.gov

This mechanism suggests that polymerization may proceed through a stepwise process rather than a direct addition at the double bond. nih.gov

In copolymerization, this compound can be incorporated into polymer chains alongside other vinyl monomers. However, its low reactivity compared to monomers like styrenes or acrylates means it is often incorporated in small proportions. The bulky POSS cage can also sterically hinder the approach of the comonomer to the propagating chain end.

Controlled/Living Polymerization Techniques for Architecturally Defined Hybrids (e.g., ATRP, RAFT)

Controlled/living polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture. However, their application to this compound is not straightforward due to the low reactivity of the allyl group.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of POSS-containing monomers, particularly those with more reactive functional groups like methacrylates. researchgate.netacs.org For instance, methacrylate-functionalized POSS monomers have been polymerized via ATRP to produce well-defined homopolymers and block copolymers with low polydispersity. researchgate.netcmu.edu Direct ATRP of PSS-Allyl-Heptacyclopentyl is challenging, but it could be used as a comonomer or the allyl group could be chemically modified into a more reactive initiator or monomer for ATRP.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization method applicable to a wide range of monomers. nih.govnih.gov Research has shown that RAFT can be used to selectively polymerize a more reactive monomer in the presence of a less reactive one. For example, in the copolymerization of styrene (B11656) and allyl methacrylate (B99206), the polymerization proceeds through the methacrylate double bonds, leaving the allyl groups intact for subsequent functionalization. wikipedia.org This strategy could be applied to copolymerize PSS-Allyl-Heptacyclopentyl with other monomers, creating a linear polymer with pendant POSS cages. This allows for the synthesis of complex architectures like block copolymers and star polymers. nih.govsigmaaldrich.com

Thiol-Ene Click Chemistry for Network Formation and Functionalization

Thiol-ene click chemistry is a highly efficient and versatile reaction that proceeds via a radical-mediated or a nucleophile-initiated mechanism between a thiol (-SH) and an alkene (-C=C). rsc.orgnih.govresearchgate.net This reaction is particularly relevant for the allyl group of this compound, not as a primary polymerization method, but for post-polymerization functionalization and the formation of cross-linked networks. nih.gov

The key features of the radical-mediated thiol-ene reaction include:

High Efficiency: The reaction proceeds rapidly to high yields under mild conditions, often initiated by UV light in the presence of a photoinitiator. researchgate.net

Oxygen Insensitivity: Unlike many radical polymerizations, the thiol-ene reaction is relatively insensitive to oxygen inhibition. researchgate.net

Step-Growth Mechanism: The reaction follows a step-growth mechanism, where a thiyl radical adds across the double bond, followed by chain transfer to another thiol molecule. This results in highly uniform polymer networks. researchgate.netnih.gov

PSS-Allyl-Heptacyclopentyl can be reacted with multifunctional thiols to form cross-linked hybrid materials. This approach has been used to create materials from allyl-terminated benzoxazines and thiol-functionalized POSS, resulting in dual-cured hybrid composites with enhanced thermal properties. capes.gov.br Similarly, hybrid materials from thiol-containing POSS and acrylated castor oil have been prepared via photo-cured thiol-ene reactions. nih.gov This demonstrates the utility of this chemistry in creating robust networks incorporating the POSS cage.

Ring-Opening Metathesis Polymerization (ROMP) with Cycloalkene Derivatives Incorporating POSS

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal complexes like Grubbs catalysts. cmu.edu This method is not directly applicable to the allyl group of this compound.

For this POSS monomer to be polymerized via ROMP, its allyl functionality would first need to be attached to a strained cycloalkene, such as a norbornene or cyclooctene (B146475) derivative. The resulting POSS-functionalized cyclic olefin could then act as a monomer in a ROMP reaction. This strategy allows for the synthesis of polymers with POSS cages regularly spaced along the polymer backbone. Studies have demonstrated the successful ROMP of allyl-substituted cyclooctenes, which proceeded in a regio- and stereoselective manner. unict.it The polymerization of various low-strain cyclic olefins has also been investigated, showing that reactivity is dependent on the ring size and strain energy of the monomer. nih.gov

This multi-step approach, while more synthetically involved, provides excellent control over the placement of the bulky POSS cages within the polymer architecture, leading to well-defined materials.

Investigation of Polymerization Kinetics and Reaction Conditions

The kinetics of polymerization involving this compound are significantly influenced by the chosen polymerization method and the inherent characteristics of the monomer.

Free Radical Polymerization: The kinetics of free radical polymerization of allyl monomers are complex due to the competing reactions of propagation and degradative chain transfer. capes.gov.br The rate of polymerization is generally slow. Kinetic studies on various allyl monomers have utilized techniques like FT-NIR and ESR to determine rate constants for propagation, transfer, and termination. These studies confirm that the activation energy for the termination of allyl radicals is typically high.

ATRP of POSS-Monomers: For related POSS-methacrylate monomers, kinetic studies of ATRP have shown that polymerization can be well-controlled but is sensitive to reaction conditions. acs.org It was found that some POSS-methacrylates have a low ceiling temperature, meaning that polymerization must be conducted at lower temperatures or higher monomer concentrations to achieve high molecular weight polymers. researchgate.netacs.org The rate of polymerization in ATRP is governed by the equilibrium between active and dormant species, which is influenced by the catalyst system, solvent, and temperature. nih.gov

Thiol-Ene Reactions: The kinetics of thiol-ene photopolymerizations are typically very fast. researchgate.netnih.gov The reaction rate can depend on the structure of both the thiol and the ene. For thiol-allyl ether systems, the polymerization rate often scales with the first order in thiol concentration and is independent of the allyl ether concentration. nih.gov The reaction can be sensitive to the basicity of amines and the pH of the medium, which can affect the formation of retardive thiolate anions. unict.it

Below is a data table summarizing kinetic parameters for related polymerization systems.

| Polymerization System | Key Kinetic Features | Influencing Factors | Reference |

| Free Radical (Allyl Monomers) | Slow polymerization rate; significant degradative chain transfer. | Monomer structure, initiator concentration, temperature. | capes.gov.br |

| ATRP (POSS-Methacrylate) | Controlled polymerization; low ceiling temperature for some monomers. | Temperature, monomer concentration, catalyst system. | researchgate.netacs.org |

| Thiol-Ene (Thiol-Allyl Ether) | Fast, step-growth reaction; rate is first order in thiol concentration. | Light intensity (for photoinitiation), thiol structure, pH. | nih.govnih.gov |

Influence of POSS Cage Architecture on Polymerization Behavior and Product Characteristics

The presence of the bulky heptacyclopentyl-substituted POSS cage has a profound impact on both the polymerization process and the properties of the final material.

Influence on Polymerization:

Steric Hindrance: The large size of the POSS cage can sterically hinder the approach of monomers to the propagating chain end, potentially reducing the rate of polymerization.

Reduced Termination: Conversely, at higher concentrations, the bulky POSS groups can retard molecular motion. This "anchor effect" can suppress termination reactions, leading to an acceleration of polymerization. researchgate.net

Solubility: The hydrophobic cyclopentyl groups on the POSS cage influence the solubility of the monomer and the resulting polymer, dictating the choice of appropriate solvents for polymerization.

Influence on Product Characteristics:

Thermal Stability: The incorporation of the inorganic, thermally stable POSS cage into a polymer backbone generally enhances the thermal stability and flame retardancy of the resulting material. wikipedia.orgrsc.org Upon thermal decomposition, POSS can form a protective silica (B1680970) char layer.

Mechanical Properties: POSS units can act as nanoscale reinforcing fillers, potentially increasing the modulus and hardness of the polymer matrix.

Crystallinity and Morphology: A significant challenge with POSS-containing polymers is the tendency of the POSS cages to crystallize or aggregate due to their rigid, symmetrical structure. This can lead to poor film-forming properties and phase separation. Strategies to overcome this include the copolymerization of different types of POSS monomers to disrupt crystalline packing or the creation of densely grafted structures that prevent side-chain crystallization. The open-cage structure of some silsesquioxanes can also influence molecular packing and physical properties. rsc.org

The table below summarizes the effects of the POSS cage.

| Property | Influence of Heptacyclopentyl POSS Cage | Rationale | Reference |

| Polymerization Rate | Can decrease due to steric hindrance or increase due to suppressed termination. | Bulky cage physically blocks monomer approach; restricts chain mobility. | researchgate.net |

| Thermal Stability | Increased | Formation of a stable silica char layer upon decomposition. | wikipedia.orgrsc.org |

| Mechanical Properties | Increased modulus and hardness | Nanoscale reinforcement from the rigid inorganic cage. | |

| Film Formation | Can be poor | High crystallinity of POSS leads to aggregation and brittleness. | |

| Solubility | Governed by organic substituents | Cyclopentyl groups impart hydrophobic character. | - |

Investigation of Structure Property Relationships in Pss Allyl Heptacyclopentyl Substituted Hybrid Systems

Impact of POSS Incorporation on Polymer Chain Dynamics and Segmental Mobility

The introduction of POSS nanoparticles into a polymer matrix has a profound effect on the polymer's chain dynamics and segmental mobility. The rigid, bulky nature of the Allyl-Heptacyclopentyl POSS cage, which is significantly larger than a polymer's monomeric unit, directly influences the cooperative movement of polymer segments, a phenomenon central to the glass transition. wikipedia.org

Research indicates that tethering POSS to polymer chains can lead to an increase in the glass transition temperature (Tg). researchgate.net This is attributed to two primary mechanisms: direct interactions between the POSS cage and the polymer chains, and the indirect effect of disrupting the polymer's natural packing and microphase separation. researchgate.net The covalent linkage via the allyl group anchors the voluminous POSS cage to the PSS backbone, physically restricting the motion of adjacent polymer segments. This restriction reduces the free volume and increases the energy required for the cooperative segmental rearrangements that define the glassy-to-rubbery transition. wikipedia.org

Correlation Between POSS Dispersion/Aggregation and Macroscopic Properties of Composites

The performance of POSS-polymer composites is critically dependent on the nanoscale dispersion of the POSS cages within the polymer matrix. mdpi.com Achieving a uniform distribution is essential for translating the molecular-level enhancements to macroscopic property improvements. When Allyl-Heptacyclopentyl POSS is well-dispersed, the individual nanocages can effectively reinforce the polymer matrix, leading to significant improvements in mechanical strength, modulus, and thermal stability. mdpi.com

However, due to the inherent tendency of the inorganic silica (B1680970) core to aggregate, achieving such dispersion can be challenging. nih.gov Poor dispersion leads to the formation of POSS agglomerates or crystalline domains. acs.org These aggregates can act as stress concentration points, potentially weakening the material and negating the benefits of POSS incorporation. Instead of reinforcing the matrix, these large clusters can lead to a decrease in properties like tensile strength and elongation at break. The compatibility between the POSS organic groups (cyclopentyl) and the PSS polymer is a key factor influencing dispersion. mdpi.com

The state of dispersion directly impacts various properties as summarized in the table below.

| Property | Well-Dispersed POSS | Aggregated POSS |

| Tensile Strength | Significant Increase | Marginal Increase or Decrease |

| Elastic Modulus | Substantial Improvement | Minor Improvement |

| Thermal Stability | Enhanced (Higher Degradation Temp.) | Little to No Improvement |

| Hardness | Increased | Inconsistent, may create brittle domains |

| Optical Clarity | Maintained (if particles < wavelength of light) | Reduced, becomes opaque or hazy |

This table presents generalized findings on the effect of POSS dispersion on composite properties.

Studies on various polymer composites confirm that a homogeneous dispersion of fillers is crucial for creating percolating networks that dramatically alter physical properties. researchgate.net Therefore, processing methods and the chemical compatibility between the PSS matrix and the cyclopentyl groups on the POSS are paramount for optimizing the final material's performance. researchgate.net

Role of Interfacial Interactions between the Inorganic Cage and Organic Polymer Matrix

In the PSS-Allyl-Heptacyclopentyl system, interfacial interactions are twofold:

Covalent Bonding: The primary interaction is the covalent bond formed between the allyl group on one corner of the POSS cage and the PSS polymer backbone. This strong linkage ensures efficient stress transfer and prevents the nanoparticles from being pulled out of the matrix under load. This grafting method is a common and effective strategy for creating robust nanocomposites. mdpi.com

Non-Covalent Interactions: The seven cyclopentyl groups surrounding the rest of the POSS cage interact with the PSS matrix through weaker, non-covalent forces, such as van der Waals interactions. The chemical similarity between the hydrocarbon-rich cyclopentyl groups and many common polymers (like polystyrene, if that is the PSS) promotes compatibility and good adhesion at the interface. nih.gov These interactions are crucial for ensuring that the POSS cages are well-wetted by the polymer, preventing the formation of voids or gaps at the interface that could compromise mechanical properties. mdpi.com

Self-Assembly Behavior and Supramolecular Architectures in POSS-Containing Materials

The unique amphiphilic nature of POSS molecules, combining an inorganic core with an organic periphery, makes them powerful building blocks for creating self-assembling materials with highly ordered supramolecular architectures. researchgate.netmdpi.com When incorporated into polymers, especially block copolymers, this tendency can be harnessed to generate well-defined nanostructures. researchgate.net

When PSS-Allyl-Heptacyclopentyl POSS is incorporated into a block copolymer (e.g., PSS-b-PXX, where PXX is a different polymer block), the strong thermodynamic driving force for phase separation between the inorganic-rich POSS-PSS block and the purely organic PXX block can lead to microphase separation. mdpi.com This process results in the spontaneous formation of highly ordered nanostructures.

Depending on the volume fraction of the POSS-containing block, the polymer architecture, and processing conditions, various morphologies can be achieved. mdpi.comacs.org For instance, researchers have demonstrated that by varying the length of the polymer blocks attached to POSS, it is possible to tune the resulting microstructure to form spheres, cylinders, lamellae, or more complex gyroid structures. mdpi.com The POSS cages may self-organize into crystalline domains that are molecularly connected to the amorphous or crystalline domains of the polymer, creating a self-assembled, two-phase nanostructure. acs.org

| Polymer Architecture | POSS Content | Resulting Nanostructure |

| Diblock Copolymer (e.g., PSS-b-PXX) | Low | POSS-rich spheres in PXX matrix |

| Diblock Copolymer (e.g., PSS-b-PXX) | Medium | POSS-rich cylinders in PXX matrix |

| Diblock Copolymer (e.g., PSS-b-PXX) | High | Lamellae of alternating POSS-rich and PXX layers |

| Star-shaped Polymer with POSS core | N/A | Formation of ordered lattices |

This table illustrates how polymer architecture and composition can influence the self-assembled morphology in POSS-hybrid systems, based on general principles observed in block copolymers. mdpi.com

While covalent bonds define the architecture of the PSS-Allyl-Heptacyclopentyl polymer, non-covalent interactions are the primary driving forces behind the self-assembly process that organizes these polymers into functional, large-scale structures. nih.govmdpi.com These interactions, though weaker than covalent bonds, are highly directional and cooperative, allowing for the precise construction of supramolecular architectures. acs.org

The key non-covalent interactions at play in a POSS-polymer system include:

Hydrophobic Interactions: The inorganic Si-O-Si core of POSS is inherently incompatible with many organic polymer chains, leading to a strong tendency for the POSS cages to aggregate, which drives microphase separation. mdpi.com

Hydrogen Bonding: While not a major factor for the Allyl-Heptacyclopentyl POSS itself, if the PSS polymer or another component in a blend contains hydrogen-bond donor or acceptor sites, these interactions can be a powerful tool to direct self-assembly and induce the formation of ordered morphologies. mdpi.com

π-π Stacking: If the PSS is polystyrene, the aromatic rings in the polymer backbone can interact via π-π stacking. The presence of bulky POSS groups can influence these interactions, potentially guiding the chains into specific alignments. mdpi.com

Understanding and controlling these non-covalent forces is essential for designing and fabricating novel hierarchical materials where the tailored performance arises from the beautiful and complex world of self-assembling polyhedra. researchgate.netacs.org

Theoretical and Computational Chemistry Studies of Pss Allyl Heptacyclopentyl Substituted

Molecular Dynamics Simulations for Nanostructure, Dynamics, and Interfacial Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the nanostructure and dynamics of PSS-Allyl-Heptacyclopentyl substituted and its composites. These simulations can model the molecule's behavior in various environments, providing insights into its aggregation, dispersion in polymer matrices, and interfacial interactions.

For hybrid materials, MD simulations can predict how the rigid, inorganic core of the POSS molecule, with its heptacyclopentyl groups, interacts with polymer chains. The simulations can reveal the influence of the allyl functional group on the compatibility and morphology of the resulting nanocomposite. Researchers have used MD to demonstrate how POSS molecules can enhance the mechanical and thermal properties of polymers by reinforcing the material at a molecular level.

Key research findings from MD simulations on similar POSS systems indicate that:

The bulky cyclopentyl groups can create significant void space, or free volume, within a polymer matrix, which can affect properties like the glass transition temperature and dielectric constant.

The allyl group's flexibility and potential for reactivity can influence the dynamics at the polymer-POSS interface.

Simulations can elucidate the self-assembly behavior of POSS molecules, which is critical for designing materials with ordered nanostructures.

| Simulation Parameter | Typical Findings for Functionalized POSS Systems |

| Dispersion State | Aggregation or uniform dispersion depending on the polymer matrix and functional groups. |

| Interfacial Energy | Quantifies the compatibility between POSS and the host material. |

| Chain Dynamics | Shows restriction or enhancement of polymer chain mobility near the POSS cage. |

| Mechanical Properties | Predicts changes in modulus and strength upon POSS incorporation. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a deep understanding of its chemical behavior.

Studies on various functionalized POSS have shown that the electronic properties can be tuned by the nature of the organic substituents. nih.gov Attaching different functional groups to the silicon-oxygen cage can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. nih.gov

| Calculated Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates the chemical reactivity and optical properties of the molecule. |

| Electron Density Distribution | Highlights reactive sites, particularly on the allyl group. |

| Bond Dissociation Energies | Predicts the stability of the molecule and the likelihood of certain reactions. |

| Vibrational Frequencies | Can be correlated with experimental infrared and Raman spectra for structural confirmation. |

Elucidation of Mechanistic Pathways for Functionalization and Polymerization Reactions

Understanding the reaction mechanisms of this compound is crucial for its application in creating new materials. The allyl group is particularly important as it can participate in a variety of polymerization and functionalization reactions.

Computational studies can elucidate the step-by-step pathways of these reactions. For instance, the free-radical polymerization of the allyl group can be modeled to understand the initiation, propagation, and termination steps. Theoretical calculations can help determine the activation energies for different reaction pathways, providing insights into the reaction kinetics and the most favorable conditions.

One proposed mechanism for the polymerization of allyl monomers involves a radical-mediated cyclization reaction. semanticscholar.org This process begins with the abstraction of a hydrogen atom from the allyl group, followed by the reaction of the resulting radical with the double bond of another monomer to form a five-membered ring. semanticscholar.org

Furthermore, the allyl group can undergo other reactions like hydrosilylation, thiol-ene reactions, and epoxidation, allowing for the grafting of various functionalities onto the POSS cage. nih.gov Computational modeling of these reactions can help in designing synthetic strategies to create tailored hybrid materials.

Predictive Modeling of Hybrid Material Performance and Properties

Predictive modeling combines theoretical calculations with empirical data to forecast the performance and properties of hybrid materials containing this compound. This approach is valuable for accelerating the materials design process and reducing the need for extensive experimental work.

By incorporating parameters derived from DFT and MD simulations into larger-scale models, it is possible to predict macroscopic properties such as mechanical strength, thermal stability, and optical transparency of POSS-polymer nanocomposites. For example, the modulus of a POSS-containing polymer can be estimated based on the properties of the individual components and their interactions.

Researchers have developed models that correlate the structure and concentration of POSS molecules with the final properties of the hybrid material. researchgate.net These models can account for factors like the degree of cross-linking introduced by the polymerization of the allyl groups and the dispersion state of the POSS cages within the polymer matrix. The development of such predictive models is essential for the rational design of new high-performance materials based on this compound.

Advanced Materials Applications of Pss Allyl Heptacyclopentyl Substituted Derivatives Non Clinical

Enhancement of Performance in Polymer Nanocomposites and Hybrid Materials

The incorporation of PSS-Allyl-Heptacyclopentyl substituted derivatives, often referred to as Allyl-POSS, into polymer matrices is a well-established strategy to create high-performance nanocomposites and hybrid materials. mdpi.comresearchgate.net The nanometer-scale and the potential for covalent bonding via the allyl group allow for excellent dispersion and interfacial compatibility with host polymers, leading to significant improvements in material properties. mdpi.commdpi.com

Research has demonstrated that the addition of POSS, including allyl-functionalized variants, can substantially enhance the mechanical and thermal properties of a wide range of polymers. mdpi.comresearchgate.net The rigid inorganic core of the POSS molecule reinforces the polymer matrix at a molecular level, leading to increased strength, modulus, and stiffness. mdpi.comnih.gov Furthermore, the presence of the silsesquioxane cage can elevate the thermal stability and glass transition temperature (Tg) of the resulting nanocomposite. mdpi.comresearchgate.net The improvement in properties is contingent on factors such as the concentration of the POSS filler and the degree of dispersion within the polymer matrix. mdpi.com For instance, at low concentrations, POSS nanoparticles can act as a lubricant, reducing viscosity, while at higher concentrations, they contribute to an increase in viscosity. mdpi.com

The method of incorporation, either through physical blending or chemical cross-linking, also plays a crucial role in the final properties of the nanocomposite. mdpi.com Covalent integration of Allyl-POSS into the polymer network via its reactive allyl group generally leads to more significant and stable enhancements in performance. mdpi.comnih.gov

Table 1: Impact of Allyl-POSS Incorporation on Polymer Properties

| Polymer Matrix | POSS Loading (wt%) | Method of Incorporation | Observed Enhancement |

| Epoxy Resin | 20% (SPOSS-BOZ hybrid) | Blending | 31.8% increase in char yield in N2, 27% in air. nih.gov |

| High-Density Polyethylene (HDPE) | 2% | Melt Blending | Improved thermal stability and Charpy impact strength. icm.edu.pl |

| Poly(methyl methacrylate) (PMMA) | Varied | In-situ Polymerization | Increased glass transition temperature (Tg). mdpi.com |

| Polyurethane (PU) | 30% | Blending | Increased degradation temperature and char yield. mdpi.com |

Development of Stimuli-Responsive Polymer Systems and Networks

The integration of this compound derivatives into polymer architectures enables the creation of sophisticated stimuli-responsive systems. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, light, or redox potential. researchgate.netrsc.orgacs.orgresearchgate.net The POSS moiety can act as a multifunctional crosslinking agent or a nanostructured building block that influences the responsive behavior of the polymer network. nih.govnih.gov

For example, POSS-based star-like copolymers have been developed that self-assemble into nanoparticles exhibiting dual pH and redox sensitivity. nih.gov While many applications of such systems are in the biomedical field for targeted drug delivery, the fundamental principles of their stimuli-responsive nature are applicable to other advanced materials. nih.govnumberanalytics.compsu.edunih.govmdpi.com The covalent attachment of polymer chains sensitive to specific stimuli to the Allyl-POSS core allows for the design of networks that can swell, shrink, or change their surface properties on demand. nih.govresearchgate.net

In these systems, the allyl functionality of PSS-Allyl-Heptacyclopentyl can be utilized for "click" chemistry reactions to attach the stimuli-responsive polymer chains, creating a well-defined nanostructured hybrid material. nih.gov The rigid POSS core can enhance the mechanical stability of the responsive network, even in a swollen state.

Table 2: Stimuli-Responsive Systems Incorporating POSS Derivatives

| Polymer System | Stimulus | Response | Potential Non-Clinical Application |

| POSS-HPMA Conjugates | pH, Redox | Controlled release of encapsulated molecules. nih.gov | Smart coatings with on-demand release of corrosion inhibitors. |

| POSS-PEG Conjugates | ATP, pH, Nucleophilic Reagents | Release of boronic acid-containing molecules. nih.gov | Sensors for specific chemical analytes. |

| HPMC-g-(AM-co-SPA) Hydrogels | Temperature, pH | Swelling/deswelling for pollutant adsorption. researchgate.net | Environmental remediation systems. |

| Spiropyran-based Materials | Light, Heat, Force, pH | Colorimetric and photoluminescent changes. researchgate.net | Advanced optical sensors and switches. |

Catalytic Applications and Ligand Design in Chemical Synthesis

The unique structure of this compound derivatives and other POSS compounds makes them valuable in the field of catalysis and ligand design. researchgate.netmdpi.comnih.gov The allyl groups on the POSS cage are amenable to various chemical transformations, allowing for the attachment of catalytically active metal complexes or the design of novel ligands. researchgate.netescholarship.org

One notable application is in ruthenium-catalyzed cross-metathesis reactions, where Allyl-POSS can be reacted with various alkenes to synthesize complex hybrid molecules. researchgate.netmdpi.com This demonstrates the utility of the allyl functionality as a handle for further chemical modification. Research has shown that specific ruthenium catalysts, such as the nitro-activated Hoveyda-Grubbs second-generation catalyst, are particularly effective for these transformations. mdpi.com

Furthermore, metal-containing silsesquioxanes have been explored as catalysts in a range of chemical reactions, including polymerization, epoxidation, and reduction. nih.gov The POSS framework can act as a soluble support for the catalyst, combining the advantages of homogeneous and heterogeneous catalysis. This can lead to catalysts with increased activity and selectivity. For instance, POSS has been used to modify silica (B1680970) supports for metallocene catalysts in olefin polymerization, acting as a spacer between active sites and thereby enhancing catalytic activity. nih.gov The design of ligands based on the POSS scaffold allows for precise control over the steric and electronic environment of a metal center, which is crucial for dictating the outcome of catalytic reactions such as asymmetric allyl-allyl coupling. numberanalytics.comnih.govnih.govrsc.org

Table 3: Catalytic Systems and Applications Involving POSS Derivatives

| Catalytic System | Reaction Type | Role of POSS |

| Ruthenium Complexes (e.g., Hov-II, Nitro) | Cross-Metathesis | Allyl-POSS as a reactant for synthesis of hybrid compounds. mdpi.com |

| Metallocene on POSS-modified Silica | Olefin Polymerization | Acts as a horizontal spacer to increase catalyst activity. nih.gov |

| Palladium(II) Hydride with P(tBu)3 | Olefin Isomerization | Not directly involving POSS, but demonstrates catalysis with allyl-related compounds. acs.org |

| Synergistic Copper/Palladium Catalysis | Asymmetric Allyl-Allyl Coupling | Chiral ligands dictate regio- and enantioselectivity. nih.gov |

Engineering of Advanced Coatings and Surface Modifiers

The incorporation of this compound derivatives into coating formulations is a promising strategy for enhancing surface properties and durability. mdpi.comnih.govnih.gov The inorganic Si-O-Si core of the POSS molecule imparts excellent thermal and oxidative stability, while the organic functionalities allow for compatibility and cross-linking with the coating matrix. nih.govnih.gov

When added to polymer resins, POSS can significantly improve the flame retardancy of the resulting coating. During combustion, the POSS units can form a protective, ceramic-like char layer on the surface, which insulates the underlying material and hinders the release of flammable volatiles. nih.gov For example, the addition of a sulfur-containing POSS-benzoxazine hybrid to an epoxy resin has been shown to substantially increase the char yield. nih.gov

Furthermore, the low surface energy of the siloxane structure can be exploited to create coatings with enhanced hydrophobicity and self-healing properties. nih.gov The migration of POSS molecules to the surface of a coating can reduce surface free energy, leading to water-repellent and easy-to-clean surfaces. In some systems, the mobility of POSS molecules within the polymer matrix allows for the self-repair of surface damage. nih.gov The allyl groups can be utilized for cross-linking reactions within the coating, leading to improved mechanical properties and abrasion resistance.

Table 4: Surface Property Enhancements with POSS-based Coatings

| Coating System | POSS Derivative | Property Enhancement | Mechanism |

| Epoxy Resin | SPOSS-BOZ hybrid | Increased flame retardancy. nih.gov | Formation of a protective char layer during combustion. nih.gov |

| Fluorinated Polyurethane (FPU) | Fluorodecyl-POSS (FD-POSS) | Superhydrophobicity and self-healing. nih.gov | Migration of FD-POSS to the surface to lower surface energy. nih.gov |

| Poly(carbonate-urea) urethane (B1682113) (POSS-PCU) | - | Increased surface porosity and tissue integration. nih.gov | Use of porogen dusting during scaffold fabrication. nih.gov |

Contribution to Electronic Materials and Optoelectronic Devices

This compound derivatives and other POSS molecules are finding increasing use in the formulation of advanced electronic and optoelectronic materials. mdpi.commdpi.comresearchgate.net Their unique cage-like structure and the ability to be functionalized with various organic groups make them ideal candidates for tuning the dielectric, optical, and thermal properties of materials used in electronic devices.

A key application of POSS in electronics is the reduction of the dielectric constant (k) of insulating materials. mdpi.com The incorporation of POSS, with its low polarity and porous nanostructure, into polymer matrices can significantly lower the k-value, which is crucial for reducing signal delay and power consumption in microelectronic devices. mdpi.com For instance, POSS-polybenzoxazine hybrid nanocomposites have been shown to exhibit ultralow dielectric constants. mdpi.com

In the field of optoelectronics, POSS derivatives are being explored as components in photoresists for advanced lithography techniques. mdpi.com The introduction of the rigid, silicon-rich POSS core into a photoresist polymer can enhance its dry etching resistance, a critical property for transferring patterns onto semiconductor wafers. mdpi.com Moreover, the functional groups on the POSS cage can be tailored to interact with specific wavelengths of light, enabling the development of highly sensitive and high-resolution photoresists. mdpi.com Recent research has also investigated the use of POSS composites in thermoelectric materials, where the incorporation of POSS units was found to reduce thermal conductivity and improve the Seebeck coefficient of conductive polymers. researchgate.net

Table 5: Improved Electronic and Optoelectronic Properties with POSS

| Application | POSS-based Material | Improved Property |

| Low-k Dielectrics | POSS-Polybenzoxazine Nanocomposites | Ultralow dielectric constant (k ≈ 1.7-1.98). mdpi.com |

| EUV Lithography | POSS-containing Photoresists | Enhanced dry etching resistance and lithographic performance. mdpi.com |

| Thermoelectrics | Polythiophene-POSS Composites | Reduced thermal conductivity and improved Seebeck coefficient. researchgate.net |

| UV-NIL Photoresists | Epoxy-functionalized-POSS | Higher thermal and mechanical properties, lower volume shrinkage. mdpi.com |

Application in Gas Separation Membranes and Permeation Studies

The development of high-performance membranes for gas separation is a critical area of materials science, and this compound derivatives, along with other POSS compounds, are playing an increasingly important role. researchgate.netnih.govmdpi.com The incorporation of these nanostructured molecules into polymer matrices to form mixed-matrix membranes (MMMs) can significantly enhance their gas separation properties. researchgate.netmdpi.comnih.gov

The rigid, cage-like structure of POSS can disrupt polymer chain packing, creating additional free volume within the membrane. researchgate.netresearchgate.net This can lead to an increase in gas permeability. researchgate.net Simultaneously, the well-defined size of the POSS molecules and the potential for chemical interactions with specific gas molecules via their functional groups can improve the membrane's selectivity. researchgate.netmdpi.com The ability to tune the organic groups on the POSS cage allows for the design of membranes with an affinity for certain gases, such as CO2, through the introduction of amine or other functional groups. mdpi.comnih.gov

Studies have shown that the dispersion of functionalized POSS fillers in polymers like PIM-1 can lead to MMMs with significantly enhanced selectivity for gas pairs such as CO2/N2 and CO2/CH4, while maintaining high permeability. researchgate.net The addition of POSS has also been found to delay the physical aging of high-free-volume polymers, which is a common issue that leads to a decline in membrane performance over time. researchgate.net The performance of these membranes is highly dependent on the POSS loading and the nature of the polymer-filler interface. researchgate.netnih.gov

Table 6: Gas Separation Performance of POSS-based Membranes

| Membrane System | POSS Derivative | Target Gas Separation | Key Finding |

| PIM-1 / POSS MMMs | Amine and Nitro functionalized Octaphenyl-POSS | CO2/N2, CO2/CH4, O2/N2, H2/CH4 | Significantly enhanced selectivity with minimal change in permeability; delayed physical aging. researchgate.net |

| BTESE / POSS MMMs | POSS with –(CH2)3–NH–(CH2)2–NH2 groups (PNEN) | CO2 Separation | Potential for CO2 separation through facilitated transport at low PNEN concentrations. mdpi.com |

| Polyamide / POSS Bio-nanocomposites | Unspecified POSS | N2, O2, CO2 | Drastic decrease in gas permeability with increasing POSS content due to reduced fractional free volume. researchgate.net |

| PVA / POSS Nanocomposites | Amidine and Lactamide functionalized POSS | CO2 Separation | Increased crystallinity of the PVA layer, affecting gas separation performance; solution-diffusion was the main transport mechanism. nih.gov |

Future Research Directions and Emerging Paradigms for Pss Allyl Heptacyclopentyl Substituted

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of asymmetrically functionalized POSS like PSS-Allyl-Heptacyclopentyl often involves multi-step processes that can be time-consuming and rely on environmentally sensitive catalysts and solvents. iipseries.orgnih.gov Future research will prioritize the development of more efficient and sustainable synthetic routes.

Key research thrusts include:

Green Chemistry Approaches: This involves exploring the use of environmentally benign solvents, reducing waste, and utilizing catalysts that are less toxic and can be recycled. mdpi.com The goal is to develop low-cost, low-waste methods for producing these high-value compounds. mdpi.com

One-Pot Synthesis: Developing single-step reactions to create asymmetrically substituted POSS would significantly streamline production, reduce costs, and minimize solvent and reagent use.

Catalyst Innovation: Research into novel catalysts, including biocatalysts or unprecedented metal-organic frameworks, could lead to more selective and efficient reactions, yielding higher purity products. mdpi.com The use of enzymes, for instance, represents a promising avenue for asymmetric synthesis. kashanu.ac.ir

Table 1: Comparison of Synthetic Methodologies for Functionalized POSS

| Methodology | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Traditional Hydrolytic Condensation | Multi-step process involving hydrolysis and condensation of organosilane precursors (e.g., RSiX3). iipseries.org | Well-established, versatile for various functional groups. nih.gov | Often slow, can produce mixtures of products, may use harsh reagents. Future work aims at improving selectivity and using greener conditions. nih.gov |

| Corner Capping Reactions | Stepwise functionalization of incompletely condensed POSS (e.g., trisilanols). | Allows for precise control over the placement of different functional groups, ideal for asymmetric molecules. | Requires pre-synthesis of the partial cage structure, can be complex. Research is focused on simplifying these multi-step pathways. |

| "Click" Chemistry | Utilizes highly efficient and specific reactions, like thiol-ene coupling, to attach functional groups. figshare.com | High yields, mild reaction conditions, high specificity. | Requires precursors with compatible "clickable" groups. Future exploration of new click reactions is needed. |

| Enzymatic/Biocatalytic Synthesis | Employs enzymes as catalysts for specific transformations. kashanu.ac.ir | High stereoselectivity, environmentally friendly (aqueous conditions, mild temperatures). | Enzyme stability and substrate scope can be limited. Future work involves enzyme engineering and discovery. |

| Flow Chemistry | Reactions are performed in continuous-flowing streams rather than in batches. | Enhanced reaction control, improved safety, easier scalability, and potential for automation. | Requires specialized equipment. Future development will focus on adapting complex POSS syntheses to flow reactors. |

Design of Multi-Functional Hybrid Systems with Synergistic Properties

The true potential of PSS-Allyl-Heptacyclopentyl is realized when it is incorporated into larger material systems. mdpi.com Its unique structure allows it to act as a molecular-level reinforcement, enhancing the properties of polymers. mdpi.com The allyl group provides a covalent anchor point, while the bulky cyclopentyl groups modify the polymer matrix at the nanoscale. dtic.mil

Future research will focus on creating hybrid systems where the properties are greater than the sum of their parts:

Self-Healing Materials: By incorporating PSS-Allyl-Heptacyclopentyl into polymer networks with reversible bonds (like Diels-Alder adducts), materials can be designed to repair themselves after damage. nih.gov The POSS cage can enhance the mechanical strength and thermal stability of such networks. nih.gov

Smart Coatings: Functionalizing the polymer matrix or attaching other active molecules could lead to coatings that respond to environmental stimuli (e.g., pH, temperature, light), offering applications in corrosion resistance, anti-fouling, or sensing.

Enhanced Composites: Combining PSS-Allyl-Heptacyclopentyl-modified polymers with other nanofillers like carbon nanotubes or graphene can create synergistic effects, leading to materials with exceptional mechanical, electrical, and thermal properties for demanding applications in aerospace and electronics. mdpi.com

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding how PSS-Allyl-Heptacyclopentyl influences material properties during formation and use is critical for optimizing performance. Traditional characterization methods often look at materials before or after a process. The future lies in advanced in-situ techniques that monitor these dynamics in real-time.

Emerging research areas include:

Real-Time Polymerization Monitoring: Using spectroscopic techniques (e.g., in-situ FTIR or Raman) to follow the curing process of resins containing PSS-Allyl-Heptacyclopentyl. This would provide invaluable data on reaction kinetics and network formation.

Dynamic Mechanical Analysis (DMA) under Load: Studying how the material responds to stress and temperature changes in real-time can reveal the influence of the POSS cages on chain mobility and energy dissipation, which are key to understanding toughness and durability. dtic.mil

In-Situ X-ray Scattering: Techniques like SAXS can be used to observe the self-assembly and dispersion of POSS moieties within the polymer matrix during processing, providing a direct link between nanoscale structure and macroscopic properties. figshare.com

Integration of Computational Design and Materials Informatics for Accelerated Discovery

The traditional "trial-and-error" approach to materials development is time-consuming and expensive. researchgate.net The integration of computational modeling and machine learning, often termed Materials Informatics, is set to revolutionize this process. tamu.edumit.edu

This paradigm shift will impact the development of PSS-based materials in several ways:

Predictive Modeling: Using computational chemistry to simulate the properties of hypothetical polymers incorporating PSS-Allyl-Heptacyclopentyl before they are ever synthesized. tamu.edu This allows researchers to screen vast numbers of potential candidates and focus on the most promising ones. technologynetworks.com

Machine Learning for Property Prediction: Training machine learning algorithms on existing materials data to predict the properties (e.g., thermal stability, mechanical strength, dielectric constant) of new POSS-based composites. researchgate.netresearchgate.net This can drastically reduce the number of experiments needed. technologynetworks.com

Autonomous Discovery Platforms: The ultimate goal is to create "self-driving laboratories" where AI algorithms design new materials, which are then automatically synthesized and tested by robotic systems. canada.ca This closed-loop approach could accelerate the discovery of new high-performance materials by a factor of 10 or more. canada.ca

Table 2: Role of Computational and Data-Driven Methods in Materials Discovery

| Method | Application for POSS-based Materials | Expected Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulating the interaction between PSS-Allyl-Heptacyclopentyl and polymer chains to predict miscibility and morphology. nih.gov | Understanding of nanoscale structure; prediction of mechanical and thermal properties. |

| Density Functional Theory (DFT) | Calculating the electronic structure and reactivity of the allyl group for optimizing polymerization reactions. | Insights into reaction mechanisms and catalyst performance. |

| Machine Learning (ML) Models | Predicting properties of new POSS-polymer combinations based on a database of known materials. researchgate.netanl.gov | Rapid screening of candidates; identification of non-intuitive structure-property relationships. technologynetworks.com |

| Generative AI | Designing novel POSS derivatives or polymer architectures with targeted properties. anl.gov | Proposal of new, high-performance materials that have not been previously conceptualized. |

Expansion into High-Performance Engineering Materials for Extreme Environments

Materials in sectors like aerospace, defense, and energy must perform reliably under extreme conditions, including high temperatures, radiation, and mechanical stress. mdpi.comresearchgate.net The inherent stability of the inorganic Si-O-Si core of POSS makes it an ideal component for enhancing material resilience. acs.orgmdpi.com

Future research will focus on leveraging PSS-Allyl-Heptacyclopentyl to create materials for these demanding applications:

Aerospace Composites: Incorporating PSS-Allyl-Heptacyclopentyl into polyimides or other high-temperature polymers can improve their resistance to atomic oxygen erosion in low Earth orbit. dtic.milaiaa.org The POSS oxidizes to form a protective, self-passivating silica (B1680970) layer. dtic.mil

Radiation-Hardened Materials: The nanostructure of POSS can help dissipate energy and prevent crack propagation in materials exposed to high levels of radiation, such as those used in nuclear applications.

High-Temperature Dielectrics: POSS-based materials often exhibit low dielectric constants and high thermal stability, making them suitable for use in advanced microelectronics and high-voltage applications where heat resistance is critical. wikipedia.orgmdpi.com

Q & A

(Basic) How can the structural integrity of PSS-Allyl-Heptacyclopentyl substituted be confirmed after synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm allyl and cyclopentyl substituent integration ratios. For example, allyl protons (δ 5.0–6.0 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) should align with expected stoichiometry .

- X-ray Photoelectron Spectroscopy (XPS): Analyze silicon (Si 2p) and oxygen (O 1s) binding energies to verify siloxane framework integrity. Surface composition should match the theoretical formula (e.g., Si:O ratio ≈ 8:12) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic Si-O-Si stretching (~1000–1100 cm) and allyl C=C stretching (~1640 cm) bands .

- Computational Validation: Compare experimental NMR/XPS data with density functional theory (DFT)-predicted spectra to resolve ambiguities .

(Basic) What are the critical parameters in optimizing the synthesis of this compound?

Methodological Answer:

Key synthesis parameters include:

- Solvent Selection: Use aprotic solvents (e.g., tetrahydrofuran) to minimize side reactions. Solvolysis rates in polar solvents can destabilize intermediates, as shown in methyl-substituted allyl cation studies .

- Catalyst Optimization: Acidic catalysts (e.g., triflic acid) enhance siloxane condensation efficiency. Monitor pH to avoid premature gelation.

- Temperature Control: Maintain 60–80°C to balance reaction kinetics and thermal stability of allyl groups .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure fractions. Confirm purity via thin-layer chromatography (TLC) with ≥95% homogeneity .

(Advanced) How can computational modeling predict the stability of this compound derivatives?

Methodological Answer:

- Ab Initio Calculations: Apply STO-3G or 6-31G* basis sets to compute gas-phase stability. For example, methyl-substituted allyl cations showed stabilization energies of 11–17 kcal/mol, with steric strain quantified via torsional barriers .

- Solvent Effects: Use continuum solvation models (e.g., COSMO) to predict solvolysis rates. Experimental rotational barriers in superacid solutions (23.7 kcal/mol) differ from gas-phase predictions (34 kcal/mol), highlighting solvation’s role .

- Thermodynamic Validation: Compare computed heats of formation (±3 kcal/mol accuracy) with experimental ion cyclotron resonance data .

(Advanced) How can researchers resolve contradictions between experimental data from different characterization techniques?

Methodological Answer:

- Cross-Validation: If NMR suggests incomplete substitution but XPS indicates full functionalization, use high-resolution mass spectrometry (HRMS) to resolve discrepancies.

- Error Analysis: Quantify instrumental limitations (e.g., XPS surface sensitivity vs. bulk NMR data). For example, XPS depth profiling can clarify subsurface heterogeneity .

- Statistical Reconciliation: Apply multivariate regression to align spectroscopic and chromatographic data, ensuring p-values <0.05 for significance .

(Advanced) What surface modification applications exist for this compound in nanomaterials?

Methodological Answer:

- Nanocomposite Design: Incorporate PSS-Allyl into polymers (e.g., epoxy resins) via thiol-ene "click" chemistry. Monitor crosslinking efficiency via Raman spectroscopy (C=C bond disappearance) .

- Surface Distribution Analysis: Use angle-resolved XPS (AR-XPS) to map allyl group orientation. A 15° takeoff angle enhances surface sensitivity (~3 nm depth) .

- Thermal Stability Testing: Thermogravimetric analysis (TGA) under N should show decomposition >300°C, consistent with cyclopentyl substituent stability .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Waste Disposal: Collect organic residues in halogen-rated containers. Incinerate at >1000°C to ensure complete siloxane breakdown .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can statistical methods ensure reliability in data interpretation?

Methodological Answer:

- Replicate Design: Perform triplicate measurements for key parameters (e.g., NMR integration, XPS atomic%). Use coefficient of variation (CV) <5% as acceptance criteria .

- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous data. For example, inconsistent TGA mass loss curves may indicate sample contamination .